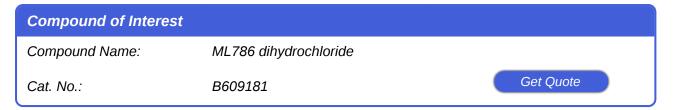


ML786 Dihydrochloride: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Abstract

ML786 dihydrochloride is a potent, orally bioavailable small molecule inhibitor of Raf kinases, critical components of the MAPK/ERK signaling pathway. This pathway is frequently dysregulated in various human cancers, with activating mutations in the B-Raf isoform being particularly prevalent in melanoma. ML786 demonstrates significant inhibitory activity against wild-type and mutant forms of B-Raf, as well as C-Raf. Furthermore, it exhibits a broader kinase inhibitory profile, including activity against Abl-1, DDR2, EPHA2, KDR, and RET. Preclinical studies have demonstrated the ability of ML786 to inhibit ERK phosphorylation and suppress tumor growth in xenograft models of human melanoma. This document provides a comprehensive technical overview of ML786 dihydrochloride, including its mechanism of action, physicochemical properties, synthesis, and preclinical data, to support further research and development efforts.

Introduction

The Ras-Raf-MEK-ERK (MAPK) signaling cascade is a pivotal pathway that regulates cellular processes such as proliferation, differentiation, survival, and angiogenesis. Genetic alterations that lead to constitutive activation of this pathway are a hallmark of many cancers. The B-Raf V600E mutation, in particular, is a key oncogenic driver in a significant proportion of melanomas, as well as in papillary thyroid, ovarian, and colorectal cancers[1]. This has made B-Raf a prime target for therapeutic intervention. **ML786 dihydrochloride** has emerged as a potent inhibitor of Raf kinases, demonstrating promise in preclinical cancer models. This



whitepaper serves as a technical guide, consolidating the available data on **ML786 dihydrochloride** to facilitate its evaluation and application in oncology research and drug development.

Physicochemical Properties

A summary of the key physicochemical properties of **ML786 dihydrochloride** is presented in Table 1.

Table 1: Physicochemical Properties of ML786 Dihydrochloride

Property	Value	Reference
CAS Number	1237536-18-3	[2][3]
Molecular Formula	C29H29F3N4O3·2HCI	[2][3]
Molecular Weight	611.48 g/mol	[3][4]
Purity	≥98% (HPLC)	[5][6]
Solubility	Soluble to 100 mM in DMSO and water.	[5]
Storage	Store lyophilized at -20°C, desiccated. In solution, store at -20°C and use within 3 months.	[2][3]

Mechanism of Action

ML786 is a potent inhibitor of Raf kinases, targeting multiple isoforms including wild-type B-Raf, the oncogenic B-Raf V600E mutant, and C-Raf[1][2]. Its primary mechanism of action involves the direct inhibition of the kinase activity of Raf, which in turn blocks the phosphorylation and activation of its downstream substrate, MEK. This leads to the suppression of the entire MAPK/ERK signaling cascade, resulting in the inhibition of ERK phosphorylation (pERK)[7][8]. The inhibition of this pathway ultimately leads to decreased cell proliferation and tumor growth in cancers with a constitutively activated B-Raf[1][7].





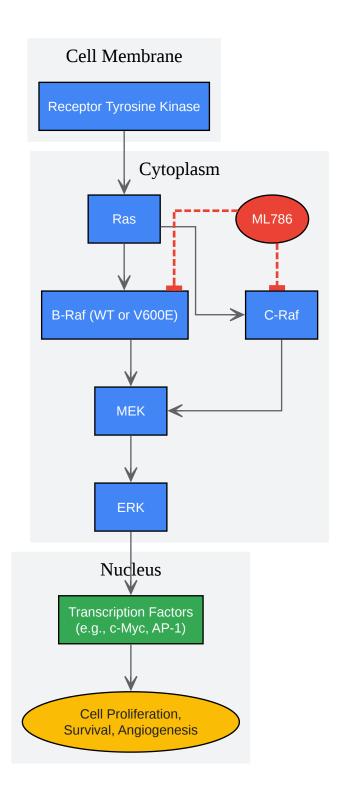


Beyond its activity on Raf kinases, ML786 also demonstrates inhibitory effects on a panel of other kinases, as detailed in the Kinase Inhibitory Profile section. This broader activity spectrum may contribute to its overall anti-tumor efficacy.

Signaling Pathway

The following diagram illustrates the role of ML786 in the MAPK/ERK signaling pathway.





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Figure 1: ML786 Inhibition of the MAPK/ERK Signaling Pathway.

Kinase Inhibitory Profile



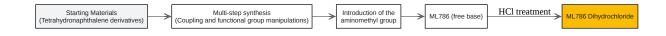
ML786 dihydrochloride has been profiled against a panel of kinases, demonstrating potent inhibition of Raf isoforms and other cancer-relevant kinases. The half-maximal inhibitory concentrations (IC₅₀) are summarized in Table 2.

Table 2: In Vitro Kinase Inhibitory Activity of ML786

Kinase Target	IC50 (nM)	Reference
B-Raf V600E	2.1	[2][4][7]
C-Raf	2.5	[2][4][7]
B-Raf (wild-type)	4.2	[2][4][7]
Abl-1	<0.5	[4]
RET	0.8	[4]
KDR (VEGFR2)	6.2	[4]
DDR2	7.0	[4]
EPHA2	11	[4]

Synthesis

A detailed, step-by-step synthesis protocol for **ML786 dihydrochloride** is described in the primary literature by Gould et al. While the full synthetic route is extensive, a generalized workflow is presented below. The synthesis is based on the design and optimization of tetrahydronaphthalene Raf inhibitors.



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Figure 2: Generalized Synthesis Workflow for ML786 Dihydrochloride.

Preclinical Pharmacology



In Vitro Cellular Activity

ML786 has been shown to inhibit the proliferation of cancer cell lines harboring the B-Raf V600E mutation. The primary mechanism of its anti-proliferative effect is the inhibition of the MAPK pathway, as evidenced by a reduction in phosphorylated ERK levels in treated cells.

Experimental Protocol: Cellular Proliferation Assay (General)

- Cell Culture: Human melanoma cell lines with known B-Raf mutation status (e.g., A375, which is B-Raf V600E positive) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
- Plating: Cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
- Compound Treatment: ML786 dihydrochloride is dissolved in DMSO to create a stock solution, which is then serially diluted to the desired concentrations in culture medium. The cells are treated with a range of ML786 concentrations.
- Incubation: The plates are incubated for a specified period, typically 72 hours, at 37°C in a humidified atmosphere with 5% CO₂.
- Viability Assessment: Cell viability is assessed using a colorimetric or fluorometric assay, such as the MTT or resazurin reduction assay. The absorbance or fluorescence is measured using a plate reader.
- Data Analysis: The results are expressed as a percentage of the vehicle-treated control, and the IC₅₀ value is calculated by fitting the data to a dose-response curve.

In Vivo Efficacy

The anti-tumor activity of ML786 has been evaluated in vivo using a human melanoma xenograft model.

Experimental Protocol: A375M Melanoma Xenograft Model

• Animal Model: Immunocompromised mice (e.g., nude mice) are used for the study.



- Tumor Implantation: A375M human melanoma cells are suspended in a suitable medium (e.g., Matrigel) and subcutaneously injected into the flank of each mouse.
- Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size, and their dimensions are measured regularly with calipers. Tumor volume is calculated using the formula: (length × width²) / 2.
- Treatment: Once the tumors reach a predetermined average size, the mice are randomized into treatment and control groups. **ML786 dihydrochloride** is administered orally at a dose of 75 mg/kg, once daily for 21 days. The control group receives the vehicle.
- Efficacy Assessment: Tumor growth is monitored throughout the treatment period. Body weight and general health of the animals are also recorded to assess toxicity. At the end of the study, the tumors are excised and weighed.
- Pharmacodynamic Studies: In separate studies, tumor-bearing mice are treated with a single oral dose of ML786 (e.g., 75 or 100 mg/kg), and tumors are harvested at various time points to assess the inhibition of pERK by methods such as Western blotting or immunohistochemistry.

Results: In vivo studies have shown that ML786 strongly inhibits the Raf pathway following oral administration[1][9]. Treatment with ML786 has been demonstrated to attenuate tumor growth in melanoma cell xenografts expressing the B-Raf V600E mutation[7][8]. At a dose of 75 mg/kg, no indications of toxicity or weight loss were observed in the treated mice.

Pharmacokinetics

The pharmacokinetic properties of ML786 have been evaluated in rodents, demonstrating good oral bioavailability. A summary of the key pharmacokinetic parameters in rats is provided in Table 3.

Table 3: Pharmacokinetic Parameters of ML786 in Rats



Parameter	Route	Dose (mg/kg)	Value	Reference
Oral Bioavailability (F)	p.o.	10	85%	
AUC ₁₋₂₄ h	p.o.	10	35.9 μM⋅h	_
Plasma Clearance (CL)	i.v.	1	0.44 L/h/kg	
Volume of Distribution (Vss)	i.v.	1	3.93 L/kg	_

Safety and Toxicology

Preclinical safety and toxicology data for **ML786 dihydrochloride** are limited in the public domain. In vivo efficacy studies in mice at a dose of 75 mg/kg administered orally showed no signs of toxicity or weight loss. Comprehensive toxicology studies, including dose-range finding, repeat-dose toxicity, and safety pharmacology studies, would be required to fully characterize the safety profile of ML786 for further clinical development.

Conclusion

ML786 dihydrochloride is a potent and orally bioavailable inhibitor of Raf kinases with a promising preclinical profile for the treatment of B-Raf-mutant cancers, particularly melanoma. Its well-characterized mechanism of action, potent in vitro and in vivo activity, and favorable pharmacokinetic properties make it a valuable tool for cancer research and a potential candidate for further drug development. This technical whitepaper provides a consolidated resource for researchers and drug development professionals interested in the therapeutic potential of ML786.

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